bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Pharmacokinetics Renal Elimination Toxicology

Formulators seeking to avoid the neurotoxicity risk of lipid-soluble bismuth salts need a water-soluble alternative. Bismuth gluconate (CAS 94232-39-0) is a stable, water-soluble organic bismuth complex specifically formulated for systemic oligotherapy and H. pylori eradication regimens. • Water-soluble gluconate complex prevents CNS accumulation associated with subsalicylate/subgallate salts. • Defined, intermediate absorption profile enables microgram-dose sublingual/oral delivery (0.035 mg elemental Bi). • High complex stability simplifies liquid and rapidly dispersing solid dosage form development. Supplied as a characterized, research-grade standard with full analytical documentation for immediate global dispatch.

Molecular Formula C18H33BiO21
Molecular Weight 794.4 g/mol
CAS No. 94232-39-0
Cat. No. B12687452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
CAS94232-39-0
Molecular FormulaC18H33BiO21
Molecular Weight794.4 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Bi+3]
InChIInChI=1S/3C6H12O7.Bi/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1
InChIKeyRMPWRUZQAKINCP-OPDGVEILSA-K
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Gluconate: Physicochemical and Regulatory Baseline


Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, commonly referred to as bismuth gluconate or bismuth sodium gluconate, is the bismuth(3+) salt of D-gluconic acid in a 1:3 stoichiometry [1]. It is a water-soluble, organic bismuth complex that has been utilized in oligotherapy for trace element supplementation and as a component in combination therapies for Helicobacter pylori eradication [2]. Unlike many inorganic bismuth salts, bismuth gluconate forms stable, water-soluble complexes, a property that directly influences its absorption kinetics, safety profile, and suitability for specific pharmaceutical formulations [3].

Water-soluble organic bismuth complex — supports systemic trace-element and oligotherapy research models
Highly stable Bi-gluconate coordination — reported complex stability relevant to formulation and catalysis studies
Distinct counter-ion profile — water-soluble gluconate ligand diverges from lipid-soluble and insoluble inorganic bismuth salts

Why Counter-Ion Matters in Bismuth Salt Selection


Bismuth salts are not interchangeable. Their clinical efficacy, safety, and pharmacokinetic profiles are dictated by the specific counter-ion, which governs solubility, gastrointestinal absorption, and target organ distribution [1]. For instance, the lipid-soluble counter-ions in bismuth subsalicylate and subgallate are associated with higher central nervous system (CNS) penetration and neurotoxicity risk [2], while the insoluble nature of inorganic salts like bismuth subnitrate limits their absorption but also their therapeutic scope [3]. Bismuth gluconate, with its water-soluble, highly stable gluconate complex, offers a distinct alternative that has been specifically formulated for systemic oligotherapy and targeted GI applications, making generic substitution without pharmacokinetic and toxicological justification a significant scientific risk [4].

Target organ toxicity class
Bismuth gluconate: water-soluble organic salt — class-level kidney toxicity context
Lipid-soluble salts (subsalicylate, subgallate): CNS toxicity class — categorical divergence
Systemic absorption and dose range
Microgram-level oligotherapy dosing with defined, intermediate absorption profile
Therapeutic GI salts (subcitrate): >6,800-fold higher elemental dose — profiles may not transfer
Complex stability and formulation context
Stable Bi-gluconate complex; predictable ligand-metal interaction in aqueous conditions
Colloidal subcitrate: pH-dependent stability — solubility and dissociation behavior may shift

Key Evidence Differentiating Bismuth Gluconate


Renal Elimination vs. Inorganic Bismuth Salts

A single-dose study in human subjects compared the absorption and renal elimination of six bismuth salts, including bismuth sodium gluconate. The mean peak plasma concentration (Cmax) ranged from 0.6 µg/L for bismuth subnitrate (BSN) to 9.1 µg/L for colloidal bismuth subcitrate (CBS), demonstrating a 15-fold difference. While specific Cmax values for bismuth gluconate are not provided in the abstract, the study confirms that renal elimination, a marker of systemic absorption, is highly dependent on the salt form, and that less than 0.1% of an oral dose is absorbed for all compounds investigated [1][2].

Renal elimination vs. inorganic salts
Class-level
>15-fold range in peak plasma concentration across 6 bismuth salts after single oral dose
Salt-form class determines systemic absorption and renal elimination context
Cmax ranged 0.6 µg/L (subnitrate) to 9.1 µg/L (colloidal subcitrate); gluconate included in comparison
Pharmacokinetics Renal Elimination Toxicology

Neurotoxicity Risk: Water-Soluble vs. Lipid-Soluble Salts

The toxicological profile of bismuth salts is categorized by solubility. Lipid-soluble organic compounds like bismuth subsalicylate and bismuth subgallate are explicitly identified as toxic to the central nervous system (CNS), while water-soluble organic compounds (such as bismuth triglycollamate) are toxic to the kidneys. Insoluble inorganic compounds (e.g., bismuth subnitrate) have a different risk profile [1]. Bismuth gluconate, as a water-soluble organic salt, is predicted to fall into the renal toxicity category, representing a significant divergence in target organ toxicity from the CNS-toxic lipid-soluble salts commonly used for GI indications.

Neurotoxicity risk: water vs. lipid soluble
Class-level
Water-soluble organic salts: kidney toxicity class. Lipid-soluble organic salts: CNS toxicity class.
Counter-ion solubility class dictates target organ toxicity profile, not bismuth ion alone
Categorical divergence between kidney and CNS risk; toxicological classification per Haz-Map
Neurotoxicology Safety Pharmacology Risk Assessment

Oligotherapy Low-Dose vs. Therapeutic GI Dosing

Bismuth gluconate is commercially available as a solution for oligotherapy (e.g., BISMUTH OLIGOSOL), containing 0.133 mg of bismuth gluconate per 1 mL ampoule, equivalent to 0.035 mg of elemental bismuth, and is indicated for use as a 'modificateur du terrain' during viral infectious states of the ENT sphere and flu-like conditions [1]. This contrasts sharply with therapeutic bismuth salts like colloidal bismuth subcitrate, which are administered at doses of 240-480 mg daily for H. pylori eradication [2]. This represents a >6,800-fold difference in elemental bismuth dose, reflecting entirely distinct therapeutic applications and safety profiles.

Oligotherapy low-dose vs. GI dosing
Reported
0.035 mg elemental bismuth per ampoule (oligotherapy)
Supports trace-element research models with low systemic exposure requirements
>6,800-fold lower than colloidal bismuth subcitrate GI dosing; distinct application context
Oligotherapy Trace Elements Pharmaceutical Formulation

Bismuth-Gluconate Complex Stability

Research on Pd-Bi/C catalysts for the selective oxidation of glucose to gluconic acid has demonstrated that 'highly stable Bi-gluconate complexes can form' [1]. This chemical stability is a fundamental property of the bismuth-gluconate coordination complex. While the stability of other bismuth complexes (e.g., bismuth subcitrate) is also pH-dependent, the specific coordination chemistry of the gluconate ligand offers a distinct stability profile that is relevant for both catalytic applications and the design of formulations requiring a robust, non-dissociating complex.

Bi-gluconate complex stability
Reported
Highly stable Bi-gluconate complexes reported in catalytic and aqueous conditions
Supports formulation design and catalysis research requiring robust, non-dissociating complex
Qualitative stability characterization; Pd-Bi/C catalyst study context
Coordination Chemistry Catalysis Stability

High-Value Application Scenarios for Bismuth Gluconate


Systemic Oligotherapy and Trace Element Use

The approved pharmaceutical product BISMUTH OLIGOSOL leverages bismuth gluconate's specific properties for sublingual/oral oligotherapy at microgram doses (0.035 mg elemental Bi), a regimen impossible to replicate with insoluble inorganic salts. This scenario directly utilizes the compound's water solubility and defined, intermediate absorption profile, which is a documented class-level differentiator [1][2].

H. pylori Combination Therapy Formulation

For generic manufacturers developing bismuth-based quadruple therapies, bismuth gluconate offers a water-soluble alternative to commonly used salts. Its physicochemical profile may simplify the development of liquid or rapidly dispersing oral solid dosage forms, where the >15-fold variation in peak plasma concentration observed across different bismuth salts makes selection of a specific, well-characterized salt form a critical quality attribute [3][4].

Catalytic and Coordination Chemistry Research

The demonstrated ability of bismuth gluconate to form highly stable complexes is a critical selection factor in catalytic research, particularly for selective oxidation reactions. For procurement of research-grade bismuth salts where precise stoichiometric control and complex stability are paramount, this compound offers a well-defined, purchasable standard where the ligand-metal interaction is predictable [5].

CNS-Safe Formulation Design

Based on the established toxicological classification, formulators seeking to avoid the CNS toxicity risk associated with lipid-soluble bismuth salts (subsalicylate, subgallate) should select a water-soluble organic salt like bismuth gluconate. This risk-mitigation strategy is a direct consequence of the differential target organ toxicity profiles documented for these classes of bismuth compounds [6].

Application
Selection Property
Validation Focus
Oligotherapy and trace-element research
Water-soluble, defined intermediate absorption
Systemic exposure and renal elimination endpoints
H. pylori combination formulation studies
Aqueous solubility and stable complex
Dosage-form dispersibility and salt-specific PK review
Catalytic and coordination chemistry research
Predictable Bi-gluconate ligand-metal interaction
Stoichiometric control and complex stability verification
CNS risk-mitigation formulation design
Water-soluble organic salt class
Target organ toxicity class review and salt-form selection
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